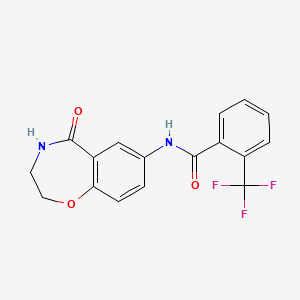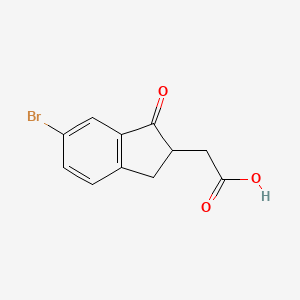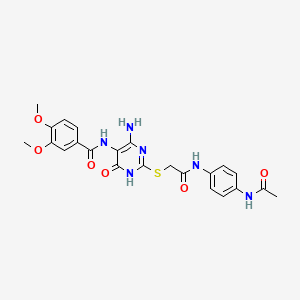
1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane ring, a fluorophenyl group, and a thiophene moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
The synthesis of 1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the fluorophenyl and thiophene groups. Common synthetic routes may involve:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through reactions such as the Simmons-Smith reaction or other cyclopropanation methods.
Substitution Reactions: Introduction of the fluorophenyl group can be done through nucleophilic aromatic substitution reactions.
Coupling Reactions: The thiophene moiety can be introduced using coupling reactions such as the Suzuki or Stille coupling.
Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
化学反応の分析
1-(4-Fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can undergo further functionalization through coupling reactions with other aromatic or heteroaromatic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and palladium catalysts for coupling reactions.
科学的研究の応用
1-(4-Fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and electronic materials.
作用機序
The mechanism of action of 1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the thiophene moiety can participate in π-π interactions with aromatic amino acids in protein active sites. The cyclopropane ring can provide rigidity to the molecule, influencing its overall conformation and binding properties.
類似化合物との比較
Similar compounds to 1-(4-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide include:
1-(4-Chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Fluorophenyl)-N-(2-(furan-3-yl)ethyl)cyclopropanecarboxamide: Similar structure but with a furan ring instead of thiophene.
1-(4-Fluorophenyl)-N-(2-(pyridin-3-yl)ethyl)cyclopropanecarboxamide: Similar structure but with a pyridine ring instead of thiophene.
The uniqueness of this compound lies in its combination of the fluorophenyl and thiophene groups, which can provide distinct electronic and steric properties compared to its analogs.
特性
IUPAC Name |
1-(4-fluorophenyl)-N-(2-thiophen-3-ylethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS/c17-14-3-1-13(2-4-14)16(7-8-16)15(19)18-9-5-12-6-10-20-11-12/h1-4,6,10-11H,5,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBGPHUAUZWWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-cyanoethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methylacetamide](/img/structure/B2610920.png)
![4-{[1-(4-Chlorobenzoyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2610921.png)
![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide](/img/structure/B2610922.png)










![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2610943.png)
